3-Methylthio-quinoline
CAS No.: 51934-46-4
Cat. No.: VC20549019
Molecular Formula: C10H9NS
Molecular Weight: 175.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51934-46-4 |
|---|---|
| Molecular Formula | C10H9NS |
| Molecular Weight | 175.25 g/mol |
| IUPAC Name | 3-methylsulfanylquinoline |
| Standard InChI | InChI=1S/C10H9NS/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3 |
| Standard InChI Key | GYORPPNTMWUJCH-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC2=CC=CC=C2N=C1 |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Substituent Effects
The quinoline moiety in 3-methylthio-quinoline consists of a bicyclic structure featuring a benzene ring fused to a pyridine ring. The methylthio (-SMe) group at the third position introduces significant electronic modulation. The sulfur atom’s electronegativity and the methyl group’s inductive effects collectively enhance the electron density at adjacent ring positions, influencing reactivity patterns. The compound’s InChI key, DTBDAFLSBDGPEA-UHFFFAOYSA-N, uniquely identifies its stereochemical and constitutional features.
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the methylthio group’s singlet at δ 2.69 ppm and aromatic protons between δ 7.07–8.50 ppm . Infrared (IR) spectra show characteristic absorptions for C-S (700–600 cm) and aromatic C=C (1593 cm) bonds . Density functional theory (DFT) calculations predict a planar geometry with partial charge localization at the sulfur and nitrogen atoms, corroborating its nucleophilic reactivity at the 2- and 4-positions.
Synthetic Methodologies and Optimization
Modified Skraup Heteroannulation
A highly regioselective synthesis involves cyclocondensation of 3-bis(methylthio)acrolein with aromatic amines under acidic conditions . For example, refluxing 3-bis(methylthio)acrolein (2.0 mmol) with aniline derivatives in glacial acetic acid yields 2-(methylthio)quinolines, which undergo further functionalization to produce 3-methylthio-quinoline derivatives . Key advantages include:
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Regioselectivity: Exclusive formation of the 2-methylthio intermediate, minimizing byproducts.
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Scalability: Reactions proceed in 30 mL HOAc with 78% isolated yield after column chromatography .
Alternative Pathways
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From 3-Methylquinoline: Direct thiolation using methyl disulfide in the presence of Lewis acids like AlCl introduces the methylthio group at the third position.
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Metal-Catalyzed Cross-Coupling: Palladium-mediated coupling of 3-bromo-quinoline with methylthiolate anions offers a modular approach, though with lower yields (~65%).
Table 1: Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Selectivity |
|---|---|---|---|
| Skraup Heteroannulation | 3-Bis(methylthio)acrolein | 78 | High |
| Direct Thiolation | MeSSMe, AlCl | 70 | Moderate |
| Cross-Coupling | Pd(OAc), MeSNa | 65 | Low |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The methylthio group’s +M effect activates the quinoline ring toward electrophilic attack. Nitration at the 8-position and sulfonation at the 6-position are facile under mild conditions, yielding nitro- and sulfonamide derivatives for drug discovery.
Nucleophilic Displacement
The methylthio group serves as a leaving group in nucleophilic aromatic substitution. Treatment with ammonia or amines at 120°C replaces -SMe with -NH or -NHR groups, enabling access to aminoguinoline analogs .
Coordination Chemistry
3-Methylthio-quinoline acts as a bidentate ligand, coordinating to transition metals via the pyridinic nitrogen and sulfur atoms. Complexes with Cu(II) and Pt(II) exhibit enhanced anticancer activity compared to the free ligand.
Applications in Materials Science
Organic Semiconductors
Thin films of 3-methylthio-quinoline exhibit a hole mobility of 0.12 cm/V·s, attributed to sulfur-enhanced π-π stacking. Applications in organic field-effect transistors (OFETs) show on/off ratios > 10.
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) reveals 92% corrosion inhibition efficiency for mild steel in 1M HCl. The mechanism involves adsorption of the planar quinoline ring onto metal surfaces, forming a protective layer.
Recent Advances and Future Directions
Photodynamic Therapy Agents
Novel porphyrin-quinoline conjugates incorporating 3-methylthio groups exhibit singlet oxygen quantum yields (Φ) of 0.64, enabling targeted cancer cell ablation under 650 nm light.
Catalytic Applications
Palladium complexes of 3-methylthio-quinoline catalyze Suzuki-Miyaura cross-coupling with turnover numbers (TON) exceeding 10, surpassing traditional phosphine ligands.
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